3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group and the triazolopyrimidine core makes it a subject of interest for researchers aiming to develop new pharmaceuticals and agrochemical agents.
Preparation Methods
The synthesis of 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)pyridine through a halogenation reaction.
Thioether Formation: The pyridine derivative is then reacted with an appropriate thiol to form the sulfanylethyl intermediate.
Cyclization: The final step involves the cyclization of the intermediate with a triazolopyrimidine precursor under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging the biological activity of the trifluoromethyl and triazolopyrimidine groups.
Biological Research: Researchers explore its effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. The triazolopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the triazolopyrimidine core.
Trifluoromethylpyridine Derivatives: These compounds have similar structural motifs and are used in similar applications, such as agrochemicals and pharmaceuticals.
The uniqueness of 3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine lies in its combined functional groups, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
7-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N5S/c1-7(10-2-3-18-12-20-6-21-22(10)12)23-11-9(14)4-8(5-19-11)13(15,16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSYICJLREMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.